(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester
Overview
Description
This compound features a complex structure incorporating elements such as a phenylcarbamoyl group, a fluorophenyl group, and a dioxane moiety, suggesting a multifaceted synthesis approach and diverse chemical behavior. The detailed aspects of its synthesis, molecular structure, reactions, and properties are derived from studies on comparable chemical entities.
Synthesis Analysis
The synthesis of complex molecules typically involves multi-step reactions, starting from simpler precursors. For similar compounds, reactions include the condensation of acids and acetones, followed by reactions with isocyanides in the presence of alcohols to produce targeted esters and malonates in good yields (Yavari, Hosseini-Tabatabaei, & Habibi, 2003).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray diffraction and density functional theory (DFT). These analyses reveal the crystal structure, conformation, and electronic properties, providing insights into the compound's reactivity and interaction with other molecules (Huang et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving this compound likely encompass a range of transformations, including esterification, carbonylation, and coupling reactions. These reactions are influenced by the compound's functional groups, leading to diverse products useful in further synthetic applications (Li et al., 2014).
Scientific Research Applications
Chemical Synthesis and Catalysis
Research on complex organic molecules often focuses on the synthesis of novel compounds with potential applications in drug development, materials science, and as intermediates in chemical reactions. For instance, studies on the synthesis of specific functional groups or structural motifs within a molecule can reveal new pathways for the production of valuable pharmaceuticals or materials with unique properties. The use of metal cation-exchanged clay catalysts in organic synthesis, including reactions like Friedel-Crafts alkylation and rearrangement of alkyl phenyl ethers, exemplifies the innovative approaches to catalysis and synthetic methodology that could potentially be applied to the synthesis of the compound (Tateiwa & Uemura, 1997).
Environmental Fate and Biodegradation
The environmental impact and degradation pathways of organic compounds, including how they break down in soil and water, are crucial areas of research. This is particularly relevant for understanding the fate of complex organic molecules once they enter the environment, either through industrial use or as pharmaceuticals. The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, for instance, offer insights into microbial degradation pathways that could also be relevant for understanding how similar complex organic compounds might be broken down in the environment (Thornton et al., 2020).
Toxicology and Human Health
The toxicity and potential health effects of chemical compounds are of paramount importance, especially for those used in consumer products or as pharmaceuticals. Research on synthetic phenolic antioxidants, for example, highlights the importance of assessing the environmental occurrence, human exposure, and toxicity of chemicals widely used in industry. Such studies underscore the need for comprehensive toxicological evaluations of new compounds to ensure they are safe for human use and have minimal environmental impact (Liu & Mabury, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(2-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H53FN2O6/c1-31(2)43-42(45(52)49-38-20-14-15-21-39(38)53-30-32-16-10-8-11-17-32)41(33-18-12-9-13-19-33)44(34-22-24-35(48)25-23-34)50(43)27-26-36-28-37(55-47(6,7)54-36)29-40(51)56-46(3,4)5/h8-25,31,36-37H,26-30H2,1-7H3,(H,49,52)/t36-,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSGOSXIVDYLJF-FZNHDDJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5OCC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5OCC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H53FN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441297 | |
Record name | tert-Butyl [(4R,6R)-6-{2-[3-{[2-(benzyloxy)phenyl]carbamoyl}-5-(4-fluorophenyl)-4-phenyl-2-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
760.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester | |
CAS RN |
265989-39-7 | |
Record name | 1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[[[2-(phenylmethoxy)phenyl]amino]carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=265989-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [(4R,6R)-6-{2-[3-{[2-(benzyloxy)phenyl]carbamoyl}-5-(4-fluorophenyl)-4-phenyl-2-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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